N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide is an organic compound characterized by its unique structure, which includes a dimethylaminoethyl group and a nitrophenyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 4-nitrophenyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methyl-4-nitrophenyl)acetamide: Similar structure but with an acetamide backbone.
N1-(4-nitrophenyl)-1,2-ethanediamine: Contains a nitrophenyl group and an ethanediamine backbone.
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both a dimethylaminoethyl group and a nitrophenyl group attached to an oxalamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-3-5-10(6-4-9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGWRXSGEOWOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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